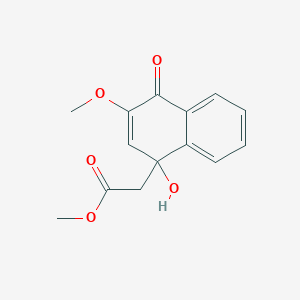
9-(4-chlorophenyl)-3H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-chlorophenyl)-3H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-3H-purine-2,6-dione typically involves the reaction of 4-chlorobenzylamine with a suitable purine precursor under specific conditions. One common method involves the condensation of 4-chlorobenzylamine with 2,6-dichloropurine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-chlorophenyl)-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-(4-chlorophenyl)-3H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(4-chlorophenyl)-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in nucleotide metabolism, leading to the disruption of cellular processes. Additionally, it may interact with DNA and RNA, affecting their synthesis and function. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
8-chlorotheophylline: Another purine derivative with similar structural features.
4-chlorophenyl-1,3-dimethylxanthine: A compound with a similar chlorophenyl group attached to a xanthine core.
4-chlorophenyl-1,3-dimethyluric acid: A uric acid derivative with a chlorophenyl substitution.
Uniqueness
9-(4-chlorophenyl)-3H-purine-2,6-dione is unique due to its specific substitution pattern and the presence of both purine and chlorophenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
21314-10-3 |
|---|---|
Fórmula molecular |
C11H7ClN4O2 |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
9-(4-chlorophenyl)-3H-purine-2,6-dione |
InChI |
InChI=1S/C11H7ClN4O2/c12-6-1-3-7(4-2-6)16-5-13-8-9(16)14-11(18)15-10(8)17/h1-5H,(H2,14,15,17,18) |
Clave InChI |
GDPWJVYHZWPCCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=NC3=C2NC(=O)NC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


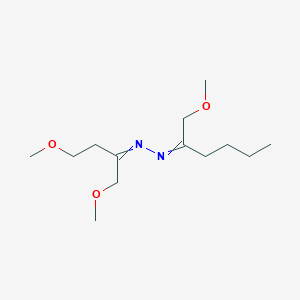

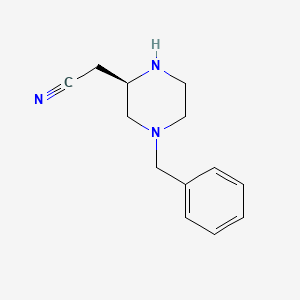
![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)


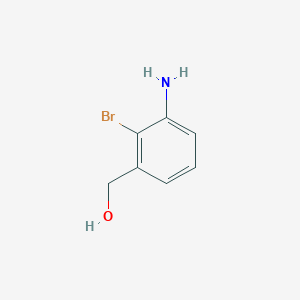
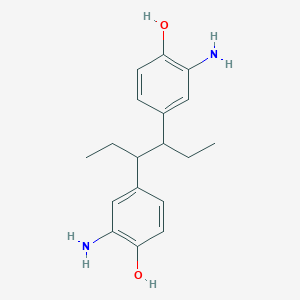

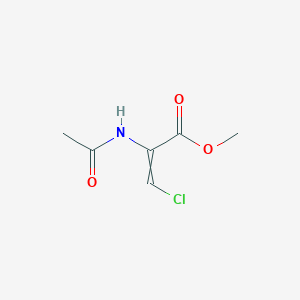
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)
